molecular formula C16H24O4 B1261569 Pestalotheol C

Pestalotheol C

Cat. No. B1261569
M. Wt: 280.36 g/mol
InChI Key: FWSQMPDAXKALDF-MXRRJLFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pestalotheol C is an oxacycle. It has a role as a metabolite.

Scientific Research Applications

Antiviral Properties

Pestalotheol C, a metabolite from the endophytic fungus Pestalotiopsis theae, has been studied for its antiviral properties. Specifically, Pestalotheol C demonstrated inhibitory effects on HIV-1 replication in C8166 cells, with an effective concentration (EC50) of 16.1 μM (Li et al., 2008).

Antimicrobial Activity

A study on compounds isolated from an unidentified Ascomycete, including pestalotheols E–H, revealed their potential as antimicrobial agents. These compounds showed significant antifungal, antibacterial, and antialgal activities against various microorganisms, such as Microbotryum violaceum, Escherichia coli, Bacillus megaterium, and Chlorella fusca. This highlights Pestalotheol C's relevance in developing novel antimicrobial treatments (Qin et al., 2011).

Diversity of Bioactive Metabolites

The diversity of bioactive natural compounds produced by Pestalotiopsis sp., including Pestalotheol C, has been extensively researched. These metabolites encompass a variety of chemical classes such as alkaloids, polyketides, terpenoids, and more. Their applications span across antimicrobial, antifungal, antiviral, antineoplastic, and antioxidant activities. This diversity underscores the potential of Pestalotheol C in various biotechnological applications (Deshmukh et al., 2017).

properties

Product Name

Pestalotheol C

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

(1R,3S,4R,5Z,7S,9R)-9-(2-hydroxypropan-2-yl)-5-(3-methylbut-2-enylidene)-2,8-dioxatricyclo[5.3.0.01,3]decan-4-ol

InChI

InChI=1S/C16H24O4/c1-9(2)5-6-10-7-11-16(14(20-16)13(10)17)8-12(19-11)15(3,4)18/h5-6,11-14,17-18H,7-8H2,1-4H3/b10-6-/t11-,12+,13+,14-,16+/m0/s1

InChI Key

FWSQMPDAXKALDF-MXRRJLFPSA-N

Isomeric SMILES

CC(=C/C=C\1/C[C@H]2[C@]3(C[C@@H](O2)C(C)(C)O)[C@H]([C@@H]1O)O3)C

Canonical SMILES

CC(=CC=C1CC2C3(CC(O2)C(C)(C)O)C(C1O)O3)C

synonyms

pestalotheol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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